

cross-species comparison of fumarate metabolism and signaling

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A Cross-Species Guide to Fumarate Metabolism and Signaling

For Researchers, Scientists, and Drug Development Professionals

Fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule, or "oncometabolite," with pleiotropic effects on cellular function. Its accumulation, due to genetic alterations or pharmacological intervention, can profoundly impact cellular processes ranging from metabolic reprogramming to epigenetic regulation and stress responses. This guide provides a comparative overview of **fumarate** metabolism and signaling across different species, offering insights for researchers in basic science and drug development.

Fumarate Metabolism: A Conserved Hub with Species-Specific Nuances

Fumarate is primarily generated in the mitochondrial matrix by the enzyme succinate dehydrogenase, which oxidizes succinate. It is then converted to malate by **fumarate** hydratase (FH). However, **fumarate** is also produced in the cytosol through the urea cycle and the purine nucleotide cycle[1][2]. While the core enzymatic reactions are conserved, the regulation and subcellular localization of the enzymes can differ across species.

In most eukaryotes, including mammals and yeast, fumarase exists in both mitochondrial and cytosolic isoforms[2][3]. The mitochondrial form is essential for the TCA cycle, while the cytosolic form partakes in amino acid metabolism and, as more recent research suggests, the DNA damage response[4][5]. Interestingly, in some tissues like the rat brain, fumarase activity is almost exclusively mitochondrial[3]. Prokaryotes like *Escherichia coli* possess multiple classes of fumarases (Class I and Class II), which exhibit different sensitivities to environmental conditions and play distinct roles in metabolism and stress responses[6][7].

Comparative Enzyme Kinetics of Fumarase

The efficiency of **fumarate** conversion is determined by the kinetic properties of fumarase. Below is a summary of the Michaelis constant (K_m) and maximum velocity (V_{max}) for fumarase from various species, highlighting the diversity in enzyme activity.

Species	Source	Substrate	K_m (mM)	V_{max} (μ M/min/mg)	Reference
<i>Escherichia coli</i> (FumA)	Recombinant	Fumarate	0.22	-	[5]
<i>Escherichia coli</i> (FumB)	Recombinant	Fumarate	0.23	-	[5]
<i>Pelotomaculum thermopropionicum</i>	Purified	Fumarate	0.48	827	[8]
<i>Thermus thermophilus</i>	Immobilized	Fumarate	1.7	-	[2]
Pig	Heart	Fumarate	0.005	-	[8]
Human	Recombinant	Fumarate	0.02	-	[8]
Rat	Liver	Fumarate	0.02	-	[8]
Chicken	Heart	Fumarate	0.04	-	[8]

Note: V_{max} values are often reported in different units and under varying assay conditions, making direct comparison challenging. "-" indicates data not specified in the cited source in a comparable unit.

Intracellular Fumarate Concentrations

The basal concentration of **fumarate** varies significantly across species and is tightly regulated. Dysregulation, often due to FH deficiency, can lead to dramatic increases in intracellular **fumarate** levels.

Species/Cell Type	Condition	Intracellular Fumarate Concentration	Reference
Escherichia coli	Wild-type	~3-fold lower than highly persistent mutants	[9]
Escherichia coli	Highly persistent mutants	Elevated	[9]
Saccharomyces cerevisiae	Glucose-limited chemostat (pH 3.0)	Dependent on extracellular concentration	[10]
Mouse	Fh1-deficient MEFs	~8–10 fmol/cell	[1]
Mouse	Wild-type MEFs	Undetectable by ¹ H MRS	[1]
Mouse	Adipose-specific FH knockout (WAT)	Elevated	[11]
Mouse	Adipose-specific FH knockout (BAT)	Elevated	[11]
Human	Triple negative breast cancer cells (MDA-MB-231)	~2 mM (after injection of 0.3 g/kg fumarate)	[12]

Fumarate as a Signaling Molecule: Post-Translational Modification and Pathway Modulation

Elevated **fumarate** acts as a signaling molecule primarily through a non-enzymatic post-translational modification called succination. **Fumarate**, an electrophile, reacts with the thiol group of cysteine residues in proteins to form S-(2-succino)cysteine (2SC)[1]. This irreversible modification can alter protein function, leading to widespread changes in cellular signaling.

Protein Succination Across Species

The extent of protein succination is a direct consequence of intracellular **fumarate** levels and serves as a biomarker for mitochondrial stress[13]. Quantitative analysis of 2SC in brain tissue reveals species-specific differences.

Species	Brain Region	2SC Concentration (mmoles of 2SC/mol lys)	Reference
Mouse	Various	0.042 - 0.079	[13]
Rat	Various	0.015 - 0.060	[13]
Human	Various	0.044 - 0.112	[13]

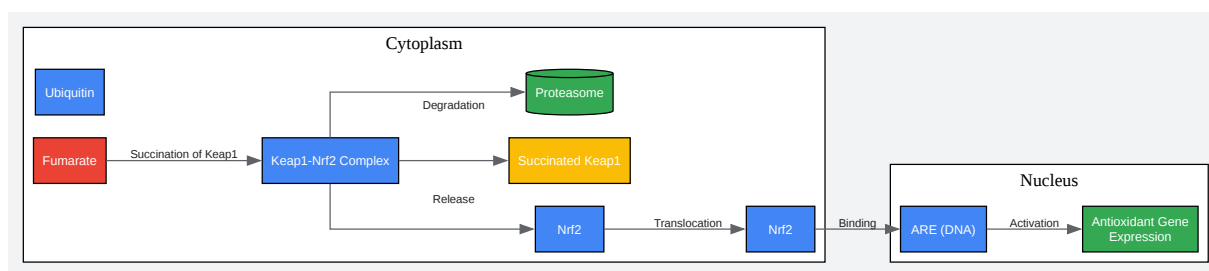
Key Signaling Pathways Modulated by Fumarate

Fumarate accumulation impacts several critical signaling pathways, most notably the Nrf2 antioxidant response and the hypoxia-inducible factor (HIF-1 α) pathway.

The Nrf2 Antioxidant Response Pathway

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for degradation. **Fumarate** can succinate specific cysteine residues on Keap1, leading to its inactivation. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE) genes, bolstering the cell's antioxidant defenses[14]. This mechanism appears to be conserved between mice and

humans[10][15]. For example, dimethyl**fumarate** (DMF), a **fumarate** ester, has been shown to activate Nrf2 and its target genes in both human and mouse cells[7][10].

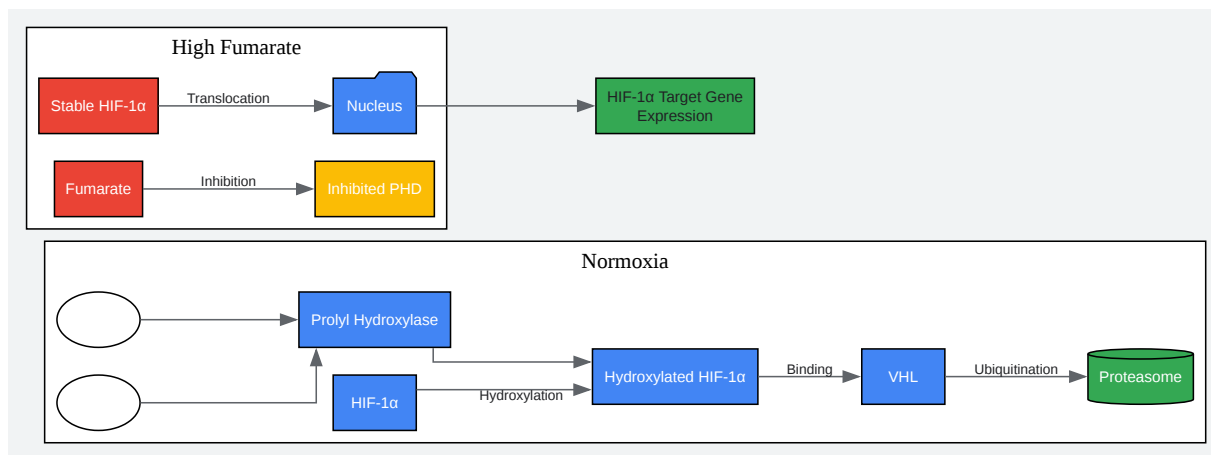


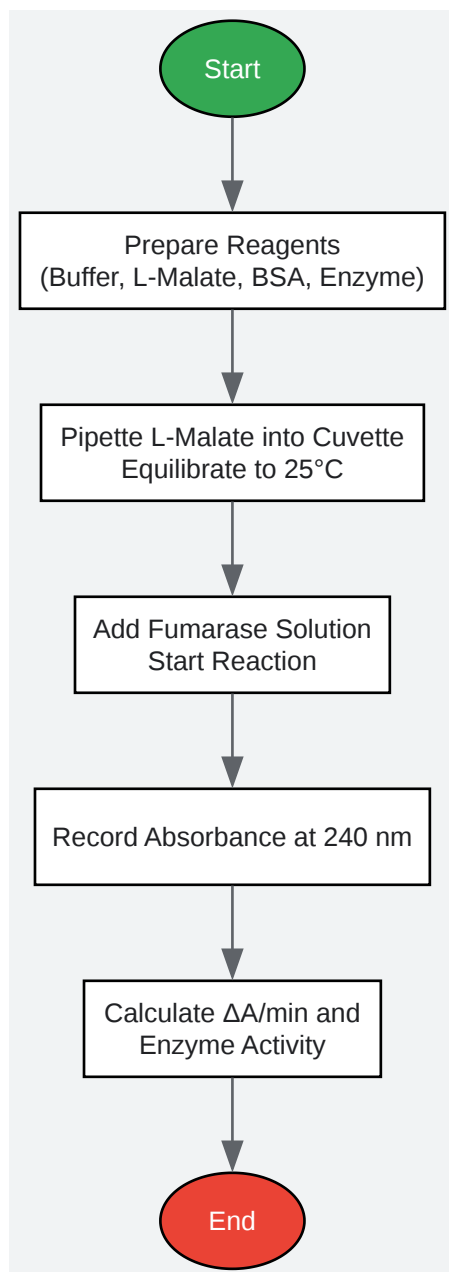
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Fumarate-mediated activation of the Nrf2 pathway.

The Hypoxia-Inducible Factor (HIF-1 α) Pathway

HIF-1 α is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1 α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. **Fumarate** can act as a competitive inhibitor of PHDs, which require α -ketoglutarate as a cofactor[16]. By inhibiting PHDs, **fumarate** stabilizes HIF-1 α even in the presence of oxygen, a phenomenon known as pseudohypoxia[16]. This leads to the activation of HIF-1 α target genes involved in angiogenesis, glycolysis, and other adaptive responses. This mechanism of HIF-1 α stabilization by **fumarate** has been demonstrated in human cells[16][17].





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